1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one
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Overview
Description
1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexanone chain with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one typically involves the following steps:
Formation of the Methanesulfinyl Group: This can be achieved by the oxidation of thioanisole using reagents such as hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide.
Attachment to the Phenyl Ring: The methanesulfinyl group is then introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Hexanone Chain: The hexanone chain with a methoxy substituent can be synthesized separately and then attached to the phenyl ring through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group back to a thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl ring and hexanone chain contribute to the compound’s overall stability and binding affinity to target sites.
Comparison with Similar Compounds
Thioanisole: Contains a thioether group instead of a methanesulfinyl group.
Methanesulfonyl Chloride: A precursor in the synthesis of methanesulfinyl derivatives.
Phenylmethanesulfonyl Compounds: Similar structural features with variations in substituents.
Uniqueness: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is unique due to the combination of a methanesulfinyl group, a phenyl ring, and a hexanone chain with a methoxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61239-73-4 |
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Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
6-methoxy-1-(4-methylsulfinylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O3S/c1-17-11-5-3-4-6-14(15)12-7-9-13(10-8-12)18(2)16/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
RKSRXZBQVNIWLH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC(=O)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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